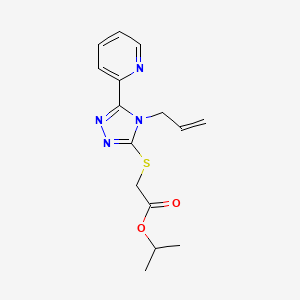![molecular formula C27H29N3O5 B12147559 1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12147559.png)
1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that features a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions to form the spirocyclic core. Key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Pyrrole Synthesis: The pyrrole ring can be synthesized via Paal-Knorr synthesis or other suitable methods.
Spirocyclization: The coupling of the indole and pyrrole rings to form the spirocyclic structure, often involving cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Process Optimization: Scaling up the reaction conditions to industrial levels while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.
Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
Spiro[indole-pyrrole] Derivatives: Compounds with similar spirocyclic structures.
Indole Derivatives: Compounds containing the indole moiety.
Pyrrole Derivatives: Compounds containing the pyrrole ring.
Uniqueness
The uniqueness of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
特性
分子式 |
C27H29N3O5 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
(4'E)-1'-[2-(dimethylamino)ethyl]-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O5/c1-5-15-29-21-10-8-7-9-20(21)27(26(29)34)22(24(32)25(33)30(27)17-16-28(3)4)23(31)18-11-13-19(14-12-18)35-6-2/h5,7-14,31H,1,6,15-17H2,2-4H3/b23-22- |
InChIキー |
KSQQJWSFEMPKMS-FCQUAONHSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCN(C)C)/O |
正規SMILES |
CCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}quinolin-8-ol](/img/structure/B12147481.png)
![2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147485.png)
![1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12147498.png)
![1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fur an-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12147501.png)
![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12147503.png)
![Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate](/img/structure/B12147514.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147518.png)
![(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12147519.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147520.png)

![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147533.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147549.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12147551.png)
![(5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147554.png)
